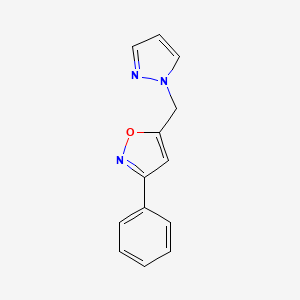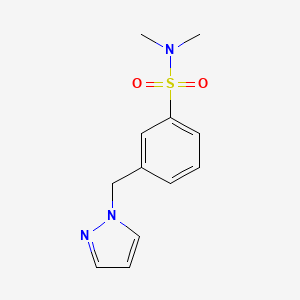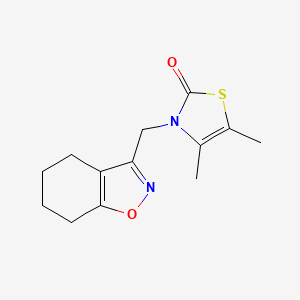
3-Phenyl-5-(pyrazol-1-ylmethyl)-1,2-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenyl-5-(pyrazol-1-ylmethyl)-1,2-oxazole, also known as PPMO, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of oxazole and pyrazole, which are both known for their biological activities. PPMO has been shown to possess unique properties that make it a promising candidate for a range of research applications.
作用机制
3-Phenyl-5-(pyrazol-1-ylmethyl)-1,2-oxazole works by binding to specific RNA sequences and blocking their translation or splicing. This mechanism of action is highly specific, allowing researchers to target specific genes or RNA molecules with precision. 3-Phenyl-5-(pyrazol-1-ylmethyl)-1,2-oxazole has been shown to be effective in inhibiting the expression of a wide range of genes, including those involved in cancer, viral infections, and genetic disorders.
Biochemical and Physiological Effects
3-Phenyl-5-(pyrazol-1-ylmethyl)-1,2-oxazole has been shown to have minimal toxicity and side effects, making it a safe and effective tool for scientific research. Studies have shown that 3-Phenyl-5-(pyrazol-1-ylmethyl)-1,2-oxazole can effectively inhibit the expression of target genes in vitro and in vivo, without causing significant damage to normal cells or tissues. 3-Phenyl-5-(pyrazol-1-ylmethyl)-1,2-oxazole has also been shown to have a long half-life in the body, making it a useful tool for long-term studies.
实验室实验的优点和局限性
One of the main advantages of 3-Phenyl-5-(pyrazol-1-ylmethyl)-1,2-oxazole is its high specificity, which allows researchers to target specific genes or RNA molecules with precision. 3-Phenyl-5-(pyrazol-1-ylmethyl)-1,2-oxazole is also relatively easy to synthesize and can be produced in large quantities. However, 3-Phenyl-5-(pyrazol-1-ylmethyl)-1,2-oxazole has some limitations, including its relatively high cost and the need for specialized equipment and expertise to use it effectively. Additionally, 3-Phenyl-5-(pyrazol-1-ylmethyl)-1,2-oxazole may not be effective in all cases, and its efficacy can be affected by factors such as RNA secondary structure and cellular uptake.
未来方向
There are several potential future directions for 3-Phenyl-5-(pyrazol-1-ylmethyl)-1,2-oxazole research. One area of interest is the development of new delivery methods to improve the efficiency of 3-Phenyl-5-(pyrazol-1-ylmethyl)-1,2-oxazole uptake in cells. Another potential direction is the development of 3-Phenyl-5-(pyrazol-1-ylmethyl)-1,2-oxazole-based therapies for genetic disorders and viral infections. Additionally, 3-Phenyl-5-(pyrazol-1-ylmethyl)-1,2-oxazole could be used to study the role of specific genes in disease development and progression. Overall, the unique properties of 3-Phenyl-5-(pyrazol-1-ylmethyl)-1,2-oxazole make it a promising tool for a wide range of scientific research applications.
合成方法
3-Phenyl-5-(pyrazol-1-ylmethyl)-1,2-oxazole can be synthesized through a multi-step reaction process starting from commercially available reagents. The synthesis involves the condensation of 2,4-dichloro-5-phenylpyrimidine with pyrazole-1-carboxaldehyde, followed by cyclization with sodium methoxide to yield the target compound. The reaction conditions can be optimized to achieve high yields and purity.
科学研究应用
3-Phenyl-5-(pyrazol-1-ylmethyl)-1,2-oxazole has shown potential for a variety of scientific research applications. One of the most promising applications is in the field of gene therapy, where 3-Phenyl-5-(pyrazol-1-ylmethyl)-1,2-oxazole can be used to inhibit the expression of specific genes. 3-Phenyl-5-(pyrazol-1-ylmethyl)-1,2-oxazole has been shown to be effective in targeting RNA molecules, which are involved in the regulation of gene expression. This makes 3-Phenyl-5-(pyrazol-1-ylmethyl)-1,2-oxazole a valuable tool for studying gene function and developing new therapeutic strategies.
属性
IUPAC Name |
3-phenyl-5-(pyrazol-1-ylmethyl)-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-2-5-11(6-3-1)13-9-12(17-15-13)10-16-8-4-7-14-16/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZYSWNKAIVRAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-5-(pyrazol-1-ylmethyl)-1,2-oxazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-Chlorophenyl)methylsulfanyl]-1-methylpyrazin-2-one](/img/structure/B7592044.png)

![N-[2-morpholin-4-yl-2-(oxolan-3-yl)ethyl]thieno[3,2-b]pyridin-7-amine](/img/structure/B7592064.png)
![6-[(1-Hydroxy-4-methylpentan-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B7592072.png)

![5-bromo-N-[(2-methoxypyridin-3-yl)methyl]pyridin-3-amine](/img/structure/B7592083.png)
![1-[2-(2-Fluorophenoxy)ethyl]-4-methylpyrazole](/img/structure/B7592090.png)
![1-[(2-Methoxy-5-methylphenyl)methyl]-4-methylpyrazole](/img/structure/B7592094.png)





![[5-methyl-2-(2-methylphenyl)morpholin-4-yl]-(1H-pyrrol-2-yl)methanone](/img/structure/B7592135.png)